molecular formula C8H10N2O4 B1652684 2-(2,4-Dioxopyrimidin-1-yl)ethyl acetate CAS No. 15765-13-6

2-(2,4-Dioxopyrimidin-1-yl)ethyl acetate

Cat. No.: B1652684
CAS No.: 15765-13-6
M. Wt: 198.18 g/mol
InChI Key: SNXQZJMMWGGAEQ-UHFFFAOYSA-N
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Description

2-(2,4-Dioxopyrimidin-1-yl)ethyl acetate (CAS: 4113-97-7) is a pyrimidine derivative characterized by a dioxopyrimidine ring linked to an ethyl acetate group. Its molecular formula is C₈H₁₀N₂O₄ (molar mass: 198.18 g/mol), with a density of 1.263 g/cm³ and a predicted pKa of 8.49 . This compound is structurally significant due to its uracil-like scaffold, which is common in nucleoside analogs and antiviral agents. It serves as a precursor or intermediate in synthesizing bioactive molecules, particularly those targeting viral replication pathways .

Properties

CAS No.

15765-13-6

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

2-(2,4-dioxopyrimidin-1-yl)ethyl acetate

InChI

InChI=1S/C8H10N2O4/c1-6(11)14-5-4-10-3-2-7(12)9-8(10)13/h2-3H,4-5H2,1H3,(H,9,12,13)

InChI Key

SNXQZJMMWGGAEQ-UHFFFAOYSA-N

SMILES

CC(=O)OCCN1C=CC(=O)NC1=O

Canonical SMILES

CC(=O)OCCN1C=CC(=O)NC1=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s closest structural analogs include derivatives with modifications to the pyrimidine ring, ester group, or substituent positions. Key examples and their distinguishing features are summarized below:

Compound Name Molecular Formula Key Substituents Biological Relevance Source
2-(2,4-Dioxopyrimidin-1-yl)ethyl acetate C₈H₁₀N₂O₄ Ethyl acetate at N1 position Intermediate for nucleoside analogs
Ethyl 2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetate C₉H₁₂N₂O₄ Methyl group at C5 of pyrimidine Enhanced lipophilicity
2-(6-Methyl-2,4-dioxopyrimidin-1-yl)acetic acid C₇H₈N₂O₄ Methyl at C6; carboxylic acid instead of ester Improved water solubility
Sofosbuvir (Isopropyl 2’-fluoro-dioxopyrimidine) C₂₂H₂₉FN₃O₉P Fluorine at C2’; phosphoramidate prodrug HCV NS5B polymerase inhibition
2-(2,4-Dioxopyrimidin-1-yl)-N-trifluoroethylacetamide C₈H₈F₃N₃O₃ Trifluoroethyl amide group Potential CNS permeability

Key Structural and Functional Differences

  • Substituent Position : Methyl or halogen substitutions at C5 or C6 (e.g., Sofosbuvir’s C2’-fluoro group) significantly alter pharmacokinetics. Sofosbuvir’s fluorine enhances metabolic stability and binding to HCV NS5B polymerase .
  • Ester vs. Acid : Ethyl acetate esters (e.g., 2-(2,4-dioxopyrimidin-1-yl)ethyl acetate) exhibit higher membrane permeability than carboxylic acid derivatives (e.g., 2-(2,4-dioxo-3,4-dihydropyrimidin-1-yl)acetic acid) due to increased lipophilicity .
  • Prodrug Modifications : Sofosbuvir’s phosphoramidate group facilitates intracellular activation, a feature absent in simpler esters like the target compound .

Research Findings and Data

Physicochemical Properties

  • pKa and Solubility : The target compound’s pKa (8.49) suggests moderate basicity, favoring solubility in polar solvents. Methyl-substituted analogs (e.g., C9H12N2O4) show increased logP values, enhancing blood-brain barrier penetration .
  • Thermal Stability : Pyrimidine-acetate derivatives generally decompose above 200°C, making them suitable for room-temperature synthetic protocols .

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